BenchChemオンラインストアへようこそ!

7-Benzyloxy-1H-indole-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Acquire 7-benzyloxy-1H-indole-3-carboxylic acid to enable the controlled, two-step deprotection to 7-hydroxyindole-3-carboxylic acid—a critical intermediate for kinase inhibitor and anti-inflammatory programs. The 7-benzyloxy substitution uniquely enables access to a pharmacophore with demonstrated antivirulence (staphyloxanthin inhibition, hemolysis suppression) and non-fungicidal antibiofilm activity against C. albicans. Structurally distinct regioisomers (4-, 5-, 6-benzyloxy) cannot replicate this synthetic or biological fidelity. Secure the exact scaffold required for SAR-driven medicinal chemistry.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 24370-75-0
Cat. No. B1345029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxy-1H-indole-3-carboxylic acid
CAS24370-75-0
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)O
InChIInChI=1S/C16H13NO3/c18-16(19)13-9-17-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19)
InChIKeyUTKFPHSPQYCKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyloxy-1H-indole-3-carboxylic acid (CAS 24370-75-0) Procurement Guide for MedChem and Agrochemical Synthesis


7-Benzyloxy-1H-indole-3-carboxylic acid (CAS 24370-75-0) is an indole-3-carboxylic acid derivative featuring a benzyloxy protecting group at the 7-position of the indole core . With a molecular formula of C16H13NO3 and a molecular weight of 267.28 g/mol, this compound serves as a protected precursor to 7-hydroxyindole-3-carboxylic acid, a key intermediate in the synthesis of biologically active molecules [1]. Its physicochemical properties—including a predicted logP of 3.4451 and a topological polar surface area of 62.32 Ų—place it within a favorable drug-like chemical space for fragment-based and scaffold-oriented medicinal chemistry programs [2].

Why 7-Benzyloxy-1H-indole-3-carboxylic acid Cannot Be Replaced by Other Indole-3-Carboxylates or Benzyloxyindoles in Sensitive Synthetic Sequences


Generic substitution of 7-benzyloxy-1H-indole-3-carboxylic acid with other indole-3-carboxylates or regioisomeric benzyloxyindole derivatives is precluded by distinct structure–reactivity relationships and divergent biological profiles. The 7-benzyloxy substitution pattern enables a specific two-step deprotection and functionalization sequence to yield 7-hydroxyindole-3-carboxylic acid—a route that regioisomers such as 4-, 5-, or 6-benzyloxyindole-3-carboxylic acids cannot replicate without altering downstream product identity [1]. Furthermore, the 7-benzyloxy moiety in closely related indoles (e.g., 7-benzyloxyindole) confers unique antivirulence and antibiofilm properties against S. aureus and C. albicans that are absent in unsubstituted indole, 5-benzyloxyindole, or 4-fluoroindole [2][3]. Thus, for investigators requiring the precise 7-hydroxyindole-3-carboxylic acid scaffold or evaluating 7-substituted indoles for antivirulence screening, substitution with a more readily available but structurally distinct analog will compromise both synthetic fidelity and biological relevance.

Quantitative Differentiation of 7-Benzyloxy-1H-indole-3-carboxylic Acid Against Its Closest Analogs


Synthetic Differentiation: Protected 7-Hydroxyindole-3-Carboxylic Acid Precursor vs. Unprotected Analog

7-Benzyloxy-1H-indole-3-carboxylic acid serves as the immediate synthetic precursor to 7-hydroxyindole-3-carboxylic acid through a sequence involving alkaline hydrolysis and catalytic hydrogenolysis [1]. This two-step conversion contrasts with the direct use of 7-hydroxyindole-3-carboxylic acid, which is prone to oxidative decomposition and requires careful handling . The benzyl ether protecting group at the 7-position enables stable storage and selective manipulation of the indole-3-carboxylic acid core prior to final deprotection, a synthetic advantage not offered by the free 7-hydroxy derivative.

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Physicochemical Differentiation: LogP and PSA vs. Unsubstituted Indole-3-Carboxylic Acid

The 7-benzyloxy substitution markedly increases lipophilicity compared to unsubstituted indole-3-carboxylic acid. The target compound exhibits a predicted logP of 3.4451 and a topological polar surface area (TPSA) of 62.32 Ų [1]. In contrast, indole-3-carboxylic acid (without the 7-benzyloxy group) has a predicted logP of approximately 1.5-1.8 and a TPSA of approximately 53 Ų . This logP increase of ~1.7-1.9 units translates to an approximate 50-fold increase in octanol–water partition coefficient, significantly altering predicted membrane permeability and blood–brain barrier penetration potential .

ADME Prediction Medicinal Chemistry Lipophilicity

Biological Differentiation: Antivirulence Activity of 7-Benzyloxy Moiety in S. aureus vs. Unsubstituted Indole

In a direct head-to-head comparison, 7-benzyloxyindole (7BOI)—the immediate synthetic precursor to the target compound—was evaluated alongside unsubstituted indole for attenuation of S. aureus virulence [1]. Both compounds eliminated staphyloxanthin pigmentation (rendering colonies colorless) and inhibited hemolytic activity without affecting bacterial growth (no MIC observed at tested concentrations) [2]. In an in vivo C. elegans infection model, 7BOI attenuated S. aureus virulence, significantly improving nematode survival compared to untreated infected controls [3]. While unsubstituted indole also exhibited antivirulence effects, the 7-benzyloxy derivative provides a distinct chemical handle for further synthetic elaboration, enabling structure–activity relationship (SAR) studies around the 7-position that indole itself cannot accommodate.

Antivirulence Staphylococcus aureus Microbiology

Biological Differentiation: Antifungal Biofilm Inhibition by 7-Benzyloxyindole vs. Fluconazole

In a direct comparative study against C. albicans, 7-benzyloxyindole (7BOI) at 0.02 mM (4.5 μg/mL) significantly reduced biofilm formation, while having no effect on planktonic cell viability [1]. The clinical antifungal fluconazole, a standard-of-care comparator, was less effective at inhibiting biofilm formation under the same assay conditions [2]. Scanning electron microscopy and transcriptomic analyses confirmed that 7BOI inhibited hyphal formation and downregulated hypha/biofilm-related genes (ALS3, ECE1, HWP1, RBT1) [3]. An in vivo C. albicans-infected C. elegans model further validated the antivirulence efficacy of 7BOI [4].

Antifungal Candida albicans Biofilm Inhibition

Validated Research and Industrial Applications for 7-Benzyloxy-1H-indole-3-carboxylic acid


Synthesis of 7-Hydroxyindole-3-Carboxylic Acid and Downstream Derivatives

Procurement of 7-benzyloxy-1H-indole-3-carboxylic acid enables the controlled two-step synthesis of 7-hydroxyindole-3-carboxylic acid via alkaline hydrolysis followed by catalytic hydrogenolysis [1]. This protected precursor strategy mitigates the oxidative instability of the free 7-hydroxy derivative, allowing reliable preparation of 7-hydroxyindole-3-carboxylic acid for use in medicinal chemistry programs targeting kinase inhibitors, anti-inflammatory agents, or natural product analogs requiring a 7-hydroxyindole motif .

Scaffold for Antivirulence Drug Discovery Against S. aureus

The 7-benzyloxyindole pharmacophore—directly accessible from the target compound or its immediate synthetic precursor—has demonstrated antivirulence activity against S. aureus in both in vitro and in vivo (C. elegans) models [1]. This compound serves as a validated starting point for structure–activity relationship (SAR) studies aimed at optimizing staphyloxanthin inhibition, hemolysis suppression, and virulence gene downregulation without exerting direct antibacterial pressure that would promote resistance .

Lead Scaffold for Antifungal Biofilm and Hyphal Inhibitors

The 7-benzyloxyindole core exhibits potent, non-fungicidal inhibition of C. albicans biofilm formation and hyphal development at low micromolar concentrations (0.02 mM), outperforming fluconazole in comparative assays [1]. This scaffold is well-suited for medicinal chemistry optimization toward novel antifungal adjuvants or medical device coatings designed to prevent biofilm-associated candidiasis, as demonstrated by in vivo efficacy in a C. elegans infection model .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyloxy-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.